molecular formula C17H20N4O6S2 B2928804 2-methoxy-5-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)benzamide CAS No. 2034542-64-6

2-methoxy-5-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)benzamide

Cat. No.: B2928804
CAS No.: 2034542-64-6
M. Wt: 440.49
InChI Key: XYRPYAZBUDTRCU-UHFFFAOYSA-N
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Description

2-Methoxy-5-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)benzamide is a synthetic specialty chemical offered for research and development purposes. This compound features a complex molecular structure that incorporates a benzamide moiety linked to a 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole unit via a sulfamoyl ethyl chain. The integration of these distinct pharmacophores makes it a compound of significant interest for exploratory biological screening and structure-activity relationship (SAR) studies. Compounds containing the 1,2,5-thiadiazole scaffold are known to exhibit a range of biological activities and are frequently investigated in medicinal chemistry and drug discovery research . The specific research applications and mechanism of action for this compound are not fully characterized and remain an area for ongoing scientific investigation. Researchers may explore its potential interactions with various enzymatic targets or its utility as a biochemical probe. This product is intended for laboratory research by qualified professionals. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-methoxy-5-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethylsulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O6S2/c1-20-14-5-3-4-6-15(14)21(29(20,25)26)10-9-19-28(23,24)12-7-8-16(27-2)13(11-12)17(18)22/h3-8,11,19H,9-10H2,1-2H3,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRPYAZBUDTRCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-methoxy-5-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)benzamide involves several steps

  • Synthesis of Benzamide Core: : The initial step involves the reaction of an appropriate benzoyl chloride with ammonia or an amine to form benzamide.

  • Methoxylation: : This step introduces a methoxy group onto the benzamide core, usually via nucleophilic substitution using methanol and a catalyst.

  • Sulfamoylation: : The final step attaches the sulfamoyl group using reagents such as sulfamoyl chloride under controlled conditions.

Industrial Production Methods

In an industrial setting, the production process is scaled up, and the reactions are optimized for efficiency and yield. Techniques like continuous flow chemistry may be employed to enhance the reaction rate and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound undergoes oxidation reactions, possibly leading to the formation of sulfone derivatives.

  • Reduction: : Reduction reactions can reduce specific functional groups, potentially affecting the compound’s biological activity.

  • Substitution: : Substitution reactions, especially nucleophilic substitution, may occur at various positions on the benzamide core.

Common Reagents and Conditions

  • Oxidation: : Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.

  • Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophiles like methanol or amines in the presence of catalysts.

Major Products Formed

The major products formed from these reactions vary but often include sulfone or sulfoxide derivatives in oxidation reactions, and amines or alcohols in reduction and substitution reactions.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, aiding in the creation of more complex molecules.

Biology

Medicine

In medicine, the compound may serve as a lead compound in drug development, particularly in targeting specific enzymes or receptors.

Industry

Industrially, it is utilized in the development of specialized materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which 2-methoxy-5-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)benzamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares structural motifs with several derivatives reported in the literature, particularly in the benzo[c][1,2,5]thiadiazole core and sulfonamide/benzamide functionalities. Below is a comparative analysis based on molecular structure, physicochemical properties, and reported activities:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Substituents/Modifications Molecular Weight Key Features/Activities
Target Compound: 2-Methoxy-5-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)benzamide Not explicitly given Methoxy (benzamide), sulfamoyl linker, ethyl bridge, 3-methyl-2,2-dioxidobenzo-thiadiazole ~400 (estimated) Likely enhanced solubility and target binding due to sulfamoyl and methoxy groups.
5-Ethyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide C₁₅H₁₈FN₃O₄S₃ Thiophene sulfonamide, 6-fluoro substitution on benzo-thiadiazole 419.5 Structural analog with fluorinated thiadiazole; no explicit activity reported.
5-Methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-3-carboxamide C₁₄H₁₆N₄O₄S Isoxazole carboxamide, methyl substitution on isoxazole 336.37 Smaller molecular weight; carboxamide may alter binding kinetics compared to sulfonamide.
3-Chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide C₁₆H₁₆ClN₃O₃S Chloro-substituted benzamide 365.8 Halogenation (Cl) may enhance lipophilicity and membrane permeability.
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide C₁₀H₅ClF₂N₂O₂S Thiazole core, difluoro-benzamide 298.7 Demonstrated inhibition of PFOR enzyme via amide anion interaction; antimicrobial potential.

Key Observations:

Core Heterocycle Variations :

  • The target compound and analogs in utilize the benzo[c][1,2,5]thiadiazole system, which contrasts with the thiazole core in . The benzo-thiadiazole’s electron-deficient nature may improve binding to redox-active enzymes compared to thiazoles .

Substituent Effects: Methoxy vs. Sulfonamide vs. Carboxamide: Sulfonamide groups (target compound, ) exhibit stronger hydrogen-bonding capacity compared to carboxamides (), which may influence target selectivity .

Compounds with sulfonamide linkages (e.g., ) are often explored for antimicrobial applications due to their resemblance to sulfa drugs .

Molecular Weight and Drug-Likeness :

  • The target compound’s estimated molecular weight (~400) aligns with Lipinski’s rule of five, suggesting favorable oral bioavailability. Smaller analogs (e.g., ) may have faster metabolic clearance.

Biological Activity

The compound 2-methoxy-5-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)benzamide is a complex organic molecule that belongs to the class of thiadiazoles. This compound has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N4O4SC_{15}H_{18}N_{4}O_{4}S, with a molecular weight of approximately 358.39 g/mol. The structure features a methoxy group, a sulfonamide moiety, and a thiadiazole ring, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or signal transduction.
  • Receptor Modulation : It could act on various receptors, influencing cellular responses.
  • DNA Interaction : Potential binding to nucleic acids may lead to alterations in gene expression.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)Reference
Compound AMCF-7 (Breast Carcinoma)5.5
Compound BHepG-2 (Liver Carcinoma)6.9
2-Methoxy CompoundTBDTBDCurrent Study

These findings suggest that the compound may possess significant cytotoxic effects against certain tumor cells.

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have also been explored. For example, compounds with similar structures have demonstrated activity against various bacterial strains:

StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
E. coliTBD
S. aureusTBD
Bacillus subtilisTBD

This suggests that the compound may also exhibit broad-spectrum antimicrobial activity.

Study 1: Anticancer Screening

In a study conducted by Neelgundmath et al., several thiadiazole derivatives were synthesized and screened for anticancer activity against MCF-7 and HepG-2 cell lines. The results indicated that certain modifications to the thiadiazole structure significantly enhanced cytotoxicity. The most active compound exhibited IC50 values comparable to standard chemotherapeutics such as 5-fluorouracil .

Study 2: Antimicrobial Evaluation

A separate investigation assessed the antimicrobial efficacy of thiadiazole derivatives against common pathogens. The study utilized disk diffusion assays to measure inhibition zones and established MIC values for various strains. Results indicated that some compounds displayed potent antibacterial activity .

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